molecular formula C16H26BrN5O2S B11816683 1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-isopropylpiperazine

1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-isopropylpiperazine

Cat. No.: B11816683
M. Wt: 432.4 g/mol
InChI Key: OCRWHBHJMRDYOK-UHFFFAOYSA-N
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Description

1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-isopropylpiperazine is a complex organic compound that features a brominated pyridine ring, a piperazine moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-isopropylpiperazine typically involves multiple steps:

    Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position.

    Piperazine Introduction: The brominated pyridine is then reacted with piperazine to form the piperazinyl-pyridine intermediate.

    Sulfonylation: The intermediate is further reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Isopropylation: Finally, the compound is isopropylated to yield the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-isopropylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could produce a variety of functionalized derivatives.

Scientific Research Applications

1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-isopropylpiperazine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study biological pathways and interactions due to its structural features.

    Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-isopropylpiperazine involves its interaction with specific molecular targets. The brominated pyridine ring and piperazine moiety allow it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonyl group can also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    Thiazole Derivatives: Compounds containing a thiazole ring, which also exhibit diverse biological activities.

Uniqueness

1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-isopropylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C16H26BrN5O2S

Molecular Weight

432.4 g/mol

IUPAC Name

1-(5-bromo-4-piperazin-1-ylpyridin-3-yl)sulfonyl-4-propan-2-ylpiperazine

InChI

InChI=1S/C16H26BrN5O2S/c1-13(2)20-7-9-22(10-8-20)25(23,24)15-12-19-11-14(17)16(15)21-5-3-18-4-6-21/h11-13,18H,3-10H2,1-2H3

InChI Key

OCRWHBHJMRDYOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N3CCNCC3)Br

Origin of Product

United States

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